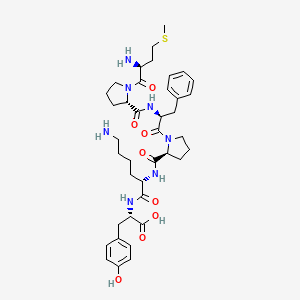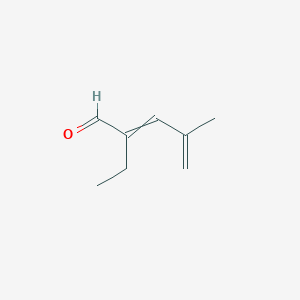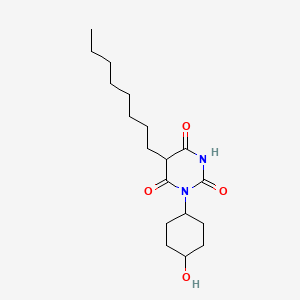![molecular formula C21H22N2O2 B14179630 2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile CAS No. 917981-08-9](/img/structure/B14179630.png)
2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is a chemical compound characterized by its unique structure, which includes a heptane backbone with two benzonitrile groups connected via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile typically involves the reaction of heptane-1,7-diol with benzonitrile derivatives under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage between the heptane and benzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): This compound has a similar heptane backbone but with oxane groups instead of benzonitrile.
2,2’-[Heptane-1,7-diylbis(oxy)]bis(ethan-1-amine): Another related compound with ethan-1-amine groups instead of benzonitrile.
Uniqueness
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is unique due to its specific combination of heptane, oxygen, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
917981-08-9 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[7-(2-cyanophenoxy)heptoxy]benzonitrile |
InChI |
InChI=1S/C21H22N2O2/c22-16-18-10-4-6-12-20(18)24-14-8-2-1-3-9-15-25-21-13-7-5-11-19(21)17-23/h4-7,10-13H,1-3,8-9,14-15H2 |
InChI Key |
KPGPUBZPQNNQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCCCOC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)


![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)

